![molecular formula C13H17ClN2O3 B2788869 tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate CAS No. 107609-81-4](/img/structure/B2788869.png)
tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate
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Description
Tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C13H17ClN2O3 . It is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 241.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
Tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 241.72 .Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Synthesis of Jaspine B
The compound is used as an intermediate in the synthesis of the natural product Jaspine B . Jaspine B is isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines .
Building Blocks for Novel Organic Compounds
Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Antimicrobial Activity
The compound has been studied for its antimicrobial activity . The difluoro group at the 2 and 4-position of the benzene ring decreases the strength of molecules with the antimicrobial activity and enhances the action when fluoro substitution was present at position-3 of the benzene ring .
Synthesis of Other Carbamates
The compound is used in the synthesis of other carbamates . For example, it is used in the synthesis of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, (5-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, and (2-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester .
Safer Substitute for Other Ether Solvents
Cyclopentyl methyl ether is a safer substitute for tetrahydrofuran, tert-butyl methyl ether, 1,4 dioxane and other ether solvents .
properties
IUPAC Name |
tert-butyl N-[2-(4-chloroanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUPXOQOYORVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate |
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